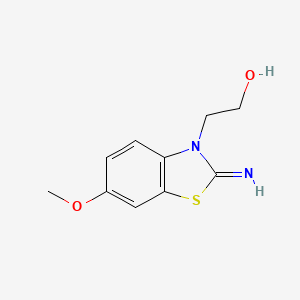![molecular formula C17H10FN3O2 B11524946 10-(2-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11524946.png)
10-(2-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-Fluorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its fused ring structure, which includes a pyrimidine ring and a quinoline ring The presence of a fluorophenyl group at the 10th position adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-fluorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione can be achieved through multicomponent reactions. One common method involves the condensation of an aromatic aldehyde, such as 2-fluorobenzaldehyde, with barbituric acid and an amine, such as 4-chloroaniline, in the presence of a catalyst. The reaction is typically carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of greener and more sustainable solvents. For example, low transition temperature mixtures have been employed as reaction media to enhance the efficiency and yield of the synthesis . These methods not only improve the reaction conditions but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
10-(2-Fluorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 10-(2-fluorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase enzymes, which are crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-3-(2-furanylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione
- 9-(4-(2-Oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile)
Uniqueness
10-(2-Fluorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent by improving its binding affinity to molecular targets and increasing its stability under physiological conditions.
Properties
Molecular Formula |
C17H10FN3O2 |
|---|---|
Molecular Weight |
307.28 g/mol |
IUPAC Name |
10-(2-fluorophenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H10FN3O2/c18-12-6-2-4-8-14(12)21-13-7-3-1-5-10(13)9-11-15(21)19-17(23)20-16(11)22/h1-9H,(H,20,22,23) |
InChI Key |
XDFIXMHMGGPGTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3N2C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11524865.png)
![2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)](/img/structure/B11524872.png)
![N-[4-methyl-5-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11524878.png)
![Ethyl 1-{[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11524880.png)
![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-nitrophenyl)methanone](/img/structure/B11524883.png)
![6-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11524887.png)

![6-[(2Z)-4-(4-bromophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11524902.png)
![4-{(E)-[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2-nitrophenol](/img/structure/B11524913.png)
![3-benzyl-3-hydroxy-2-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11524921.png)
![N-[(E)-(5-methylthiophen-2-yl)methylidene]-4-phenoxyaniline](/img/structure/B11524929.png)
![N'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11524934.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl carbamimidothioate](/img/structure/B11524943.png)
![6-[(E)-2-(3,5-dibromo-2-methoxyphenyl)ethenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11524948.png)
